![molecular formula C18H17Cl2N3O3 B4084629 N-(2,5-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide](/img/structure/B4084629.png)
N-(2,5-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide
Overview
Description
N-(2,5-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes.
Mechanism of Action
N-(2,5-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine and preventing its downstream signaling pathways. This results in a reduction in the inhibitory effects of adenosine on neurotransmitter release, leading to increased neuronal activity.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide has been shown to have a number of biochemical and physiological effects, including an increase in heart rate and blood pressure, as well as a reduction in the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor without affecting other adenosine receptors. However, one limitation is that its potency may vary depending on the experimental conditions, which can affect the interpretation of results.
Future Directions
There are several future directions for the use of N-(2,5-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide in scientific research. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's, and the potential therapeutic effects of adenosine A1 receptor antagonists in these conditions. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists for use in experimental and clinical settings.
Scientific Research Applications
N-(2,5-dichlorophenyl)-5-nitro-2-(1-piperidinyl)benzamide is commonly used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes, such as ischemia-reperfusion injury, inflammation, and neurodegenerative diseases. It is also used to study the effects of adenosine A1 receptor blockade on cardiovascular function, sleep, and cognition.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-5-nitro-2-piperidin-1-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-12-4-6-15(20)16(10-12)21-18(24)14-11-13(23(25)26)5-7-17(14)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVHAIFBVYKTNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-5-nitro-2-(piperidin-1-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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